Bisphenol A Bissulfate-d6 Disodium Salt Bisphenol A Bissulfate-d6 Disodium Salt
Brand Name: Vulcanchem
CAS No.:
VCID: VC0207807
InChI:
SMILES:
Molecular Formula: C₁₅H₈D₆Na₂O₈S₂
Molecular Weight: 438.41

Bisphenol A Bissulfate-d6 Disodium Salt

CAS No.:

Cat. No.: VC0207807

Molecular Formula: C₁₅H₈D₆Na₂O₈S₂

Molecular Weight: 438.41

* For research use only. Not for human or veterinary use.

Bisphenol A Bissulfate-d6 Disodium Salt -

Specification

Molecular Formula C₁₅H₈D₆Na₂O₈S₂
Molecular Weight 438.41

Introduction

Chemical Structure and Properties

Bisphenol A Bissulfate-d6 Disodium Salt is characterized by its specific molecular structure featuring deuterium substitution at targeted positions within the bisphenol A framework. The compound exhibits the following essential properties:

PropertyValue
Molecular FormulaC₁₅H₈D₆Na₂O₈S₂
Molecular Weight438.41 g/mol
Physical AppearanceWhite solid
Storage RequirementsRefrigerated (2-8°C), protected from light
Chemical Purity (Typical)>95% (HPLC)

The compound features deuterium atoms strategically positioned within the bisphenol A structure, which provides the distinctive isotopic signature necessary for its function as an analytical standard. This deuteration allows for clear differentiation from non-labeled BPA molecules in complex analytical matrices, making it an invaluable reference material for quantitative analysis .

Structural Characteristics

The core structure consists of the bisphenol A backbone with two sulfate groups attached to the phenolic oxygen atoms, neutralized by sodium counter-ions. The six deuterium atoms replace hydrogen atoms at specific positions, typically on the aromatic rings and/or methyl groups, providing the mass shift necessary for distinguishing the compound from native BPA during mass spectrometric analysis .

Stability Considerations

Synthesis and Preparation Methods

The synthesis of Bisphenol A Bissulfate-d6 Disodium Salt involves specialized processes to incorporate deuterium atoms while maintaining the structural integrity of the bisphenol A backbone and its sulfate modifications.

Primary Synthetic Pathway

The primary synthetic route typically involves the sulfation of deuterated bisphenol A using carefully controlled conditions. This process generally follows these steps:

  • Preparation or acquisition of deuterated bisphenol A with the appropriate isotopic substitution pattern

  • Reaction with sulfating agents (typically sulfuric acid or chlorosulfonic acid) under controlled conditions to attach sulfate groups to the phenolic oxygen atoms

  • Neutralization with sodium hydroxide or sodium bicarbonate to yield the disodium salt form

  • Purification through crystallization or chromatographic techniques to ensure high isotopic and chemical purity

Quality Control Parameters

Production of high-quality Bisphenol A Bissulfate-d6 Disodium Salt for analytical applications requires rigorous quality control measures:

Quality ParameterTypical SpecificationAnalytical Method
Chemical Purity>95%HPLC
Isotopic Purity>99%Mass Spectrometry
Water Content<2%Karl Fischer Titration
Residual SolventsBelow established limitsGC-MS

Bisphenol A Bissulfate-d6 Disodium Salt serves primarily as a specialized reference standard in environmental and bioanalytical chemistry, with particular importance in the following applications:

Mass Spectrometry Applications

The compound functions as an internal standard for quantitative mass spectrometric analysis of BPA in complex matrices. The deuterium labeling creates a mass shift that allows clear discrimination between the internal standard and the native analyte while maintaining nearly identical chemical behavior. This property is particularly valuable in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies, where accurate quantification of BPA at trace levels is required .

Pharmacokinetic and Metabolism Studies

Research involving human exposure to BPA frequently employs Bisphenol A Bissulfate-d6 Disodium Salt to track the absorption, distribution, metabolism, and excretion of BPA. This application is exemplified in studies that examine the 24-hour human urine and serum profiles of bisphenol A, where deuterated BPA derivatives allow researchers to precisely monitor BPA metabolism pathways .

In one notable study, deuterated BPA was administered to human volunteers, and subsequent analysis of serum and urine samples revealed that the absorption of BPA was rapid (t₁/₂ = 0.45 h) and elimination was complete within 24 hours. This finding provides evidence against any significant tissue depot for BPA in humans. The maximum serum concentration was determined to be 0.43 nM at 1.6 hours after administration, representing less than 0.3% of total deuterated BPA .

Environmental Monitoring Applications

Comparative Analysis with Related Compounds

Comparison with Non-deuterated Analog

The non-deuterated Bisphenol A Bissulfate Disodium Salt (CAS: 10040-44-5) serves as the parent compound for the deuterated version. While chemically similar, key differences exist primarily in their mass spectral properties and applications:

PropertyNon-deuterated (C₁₅H₁₄Na₂O₈S₂)Deuterated (C₁₅H₈D₆Na₂O₈S₂)
Molecular Weight432.38 g/mol438.41 g/mol
Primary ApplicationGeneral analytical standardInternal standard for isotope dilution
Mass SpectrumNative isotope patternMass shift due to deuterium
CAS Number10040-44-5211947-56-7 (as listed by some suppliers)

This mass difference of approximately 6 atomic mass units provides the necessary separation in mass spectra to allow effective use as an internal standard .

Relationship to Other BPA Derivatives

Within the broader family of BPA-related analytical standards, Bisphenol A Bissulfate-d6 Disodium Salt occupies a specialized niche focused on sulfated metabolites. Other important deuterated BPA derivatives include:

  • Bisphenol A-d16

  • Bisphenol A-13C12

  • Bisphenol A β-D-Glucuronide-d6

  • Bisphenol A Bis-(β-D-glucuronide)-13C12 Disodium Salt

Each of these compounds serves specific analytical purposes depending on the metabolic pathway or transformation product being investigated .

SpecificationTypical Value
FormNeat solid or solution in methanol
Concentration (for solutions)100 μg/mL
Purity>95% chemical purity
Storage RequirementsRefrigerated (2-8°C), protected from light
PackagingSealed ampoules or vials (1-2 mL)

Commercial suppliers often provide certificates of analysis that include verification of isotopic purity, chemical purity, and concentration for solution standards .

Research Significance in Environmental and Health Studies

Contribution to BPA Risk Assessment

Bisphenol A Bissulfate-d6 Disodium Salt has significantly contributed to research investigating the potential health risks associated with BPA exposure. The European Food Safety Authority (EFSA) and other regulatory bodies have utilized data from studies employing deuterated BPA standards to establish safety guidelines and tolerable daily intake values for BPA .

In 2015, EFSA established a temporary tolerable daily intake (t-TDI) for BPA of 4 μg/kg body weight per day, which was subsequently re-evaluated based on newer research data. The CEP Panel concluded that the immune system was particularly sensitive to BPA exposure, with effects on Th17 cells in mice identified as a critical concern .

Biomonitoring Applications

The compound has proven invaluable in biomonitoring studies tracking human exposure to BPA across different population demographics. The U.S. Environmental Protection Agency has compiled extensive data on BPA concentrations in various population segments, including women of childbearing age and children, with analysis facilitated by isotopically labeled standards .

These biomonitoring studies have revealed important patterns in BPA exposure across different racial/ethnic groups and income categories, contributing to a better understanding of exposure disparities and potential intervention strategies .

Analytical Methodology Considerations

Sample Preparation Techniques

Effective utilization of Bisphenol A Bissulfate-d6 Disodium Salt in analytical procedures requires careful consideration of sample preparation techniques. Common approaches include:

  • Liquid-liquid extraction (LLE)

  • Solid-phase extraction (SPE)

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology

  • Protein precipitation (for biological samples)

The internal standard is typically added at the beginning of the sample preparation process to account for analyte losses or transformations during processing .

Instrumentation and Detection Parameters

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) represents the gold standard for BPA analysis using deuterated internal standards. Typical instrumental parameters include:

ParameterTypical Setting
Ionization ModeNegative electrospray ionization (ESI-)
Monitored TransitionsCompound-specific MRM transitions
Column TypeC18 reverse phase
Mobile PhaseMethanol/water gradient with 0.1% formic acid
Run Time5-15 minutes

These parameters may be optimized based on specific matrix considerations and required detection limits .

Future Research Directions

Emerging Applications

The utility of Bisphenol A Bissulfate-d6 Disodium Salt continues to expand as research into BPA and its metabolites advances. Emerging applications include:

  • Investigation of BPA alternatives and their comparative metabolism

  • Development of multi-analyte methods for simultaneous determination of multiple bisphenols

  • Application in non-targeted screening approaches for unknown BPA metabolites

  • Integration into effect-directed analysis for linking analytical chemistry with toxicological outcomes

Methodological Advancements

Ongoing refinements in analytical methodology are enhancing the utility of Bisphenol A Bissulfate-d6 Disodium Salt as a reference standard. These advancements include improvements in:

  • Sample preparation efficiency through automated systems

  • Chromatographic separation using ultra-high-performance liquid chromatography

  • Mass spectrometric detection sensitivity through advanced ion source designs

  • Data processing algorithms for complex sample matrices

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